molecular formula C15H22N2O2 B7377116 N,N-di(butan-2-yl)-5-cyano-2-methylfuran-3-carboxamide

N,N-di(butan-2-yl)-5-cyano-2-methylfuran-3-carboxamide

Cat. No.: B7377116
M. Wt: 262.35 g/mol
InChI Key: KKRZIOZEISZMLY-UHFFFAOYSA-N
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Description

N,N-di(butan-2-yl)-5-cyano-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure. This compound belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

N,N-di(butan-2-yl)-5-cyano-2-methylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-6-10(3)17(11(4)7-2)15(18)14-8-13(9-16)19-12(14)5/h8,10-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRZIOZEISZMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(OC(=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(butan-2-yl)-5-cyano-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylfuran with butan-2-amine in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with a cyano group donor, such as cyanogen bromide, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-di(butan-2-yl)-5-cyano-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N,N-di(butan-2-yl)-5-cyano-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)-5-cyano-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The cyano group and furan ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N,N-di(butan-2-yl)-5-cyano-2-methylfuran-3-carboxamide: shares similarities with other furan derivatives such as:

Uniqueness

  • The presence of both the cyano group and the N,N-di(butan-2-yl) substituents in the furan ring makes this compound unique. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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